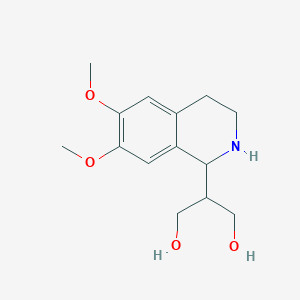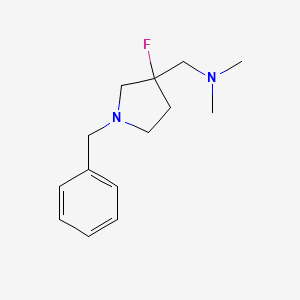
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is a chemical compound with the molecular formula C14H21FN2 and a molecular weight of 236.33 g/mol. This compound is characterized by the presence of a fluorine atom on the pyrrolidine ring, which is further substituted with a benzyl group and a dimethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzyl-3-fluoropyrrolidine.
Reaction with Dimethylamine: The 1-benzyl-3-fluoropyrrolidine is then reacted with dimethylamine under controlled conditions to yield the final product.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Indole Derivatives: Compounds containing an indole ring, which can exhibit similar biological activities.
Uniqueness
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H21FN2 |
|---|---|
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C14H21FN2/c1-16(2)11-14(15)8-9-17(12-14)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI-Schlüssel |
XSUCJUFRUZLKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1(CCN(C1)CC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


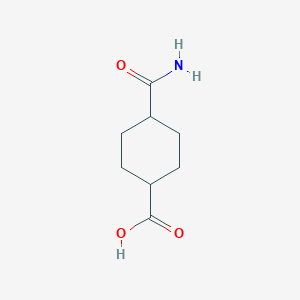

![2-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1367563.png)
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1367564.png)
![3-[(4-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1367566.png)
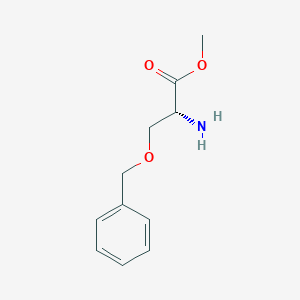
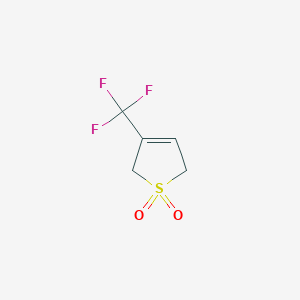
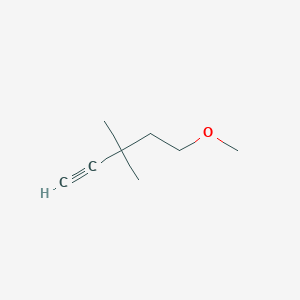
![2-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B1367576.png)
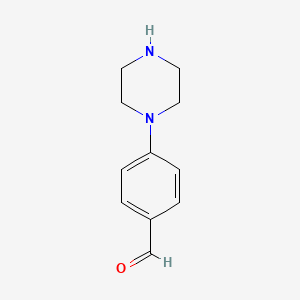
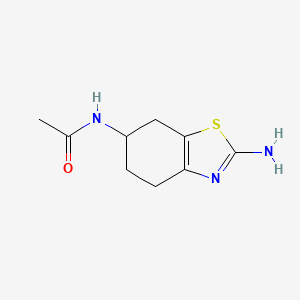
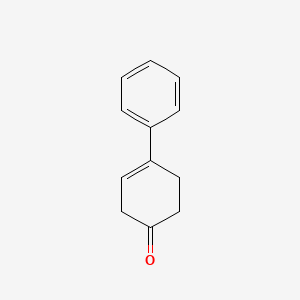
![3-([Methyl(phenyl)amino]methyl)aniline](/img/structure/B1367583.png)
